molecular formula C25H21N5O6 B11510966 methyl [6'-amino-5'-cyano-3'-(2,5-dimethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate

methyl [6'-amino-5'-cyano-3'-(2,5-dimethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate

Cat. No.: B11510966
M. Wt: 487.5 g/mol
InChI Key: HJOZGPDWVCYIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate indole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can modify the oxo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .

Properties

Molecular Formula

C25H21N5O6

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 2-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetate

InChI

InChI=1S/C25H21N5O6/c1-33-13-8-9-18(34-2)14(10-13)21-20-23(29-28-21)36-22(27)16(11-26)25(20)15-6-4-5-7-17(15)30(24(25)32)12-19(31)35-3/h4-10H,12,27H2,1-3H3,(H,28,29)

InChI Key

HJOZGPDWVCYIKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)OC)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.